molecular formula C17H19N7O3 B2928410 6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320889-99-2

6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2928410
CAS RN: 2320889-99-2
M. Wt: 369.385
InChI Key: QAZZIJHKMDMYEY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines . It has been synthesized and evaluated for its potential as an antidiabetic, anticancer, and antioxidant agent .


Synthesis Analysis

The synthesis of this compound involves the use of IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was confirmed by single-crystal X-ray diffraction (SXRD) .


Molecular Structure Analysis

The molecular structure of the compound was characterized using 1H NMR, 13C NMR, and HR-MS . The structure was further confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has shown significant α-glucosidase inhibition activity, with IC50 values of 20.12±0.19 µM, 21.55±0.46 µM, and 24.92±0.98 µM . It also exhibited potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are characterized by 1H NMR, 13C NMR, and HR-MS . Further details about its solubility, melting point, and other physical properties are not available in the current literature.

Scientific Research Applications

Antifungal Activity

Compounds with 1H-1,2,3-triazole derivatives have been used to synthesize substances with antifungal properties. These substances can inhibit the growth of various fungi and are valuable in studying fungal infections and developing antifungal medications .

Antimicrobial Activity

Similar structures have shown antimicrobial activity against strains like Mycobacterium tuberculosis H37Rv. Research in this field could lead to new treatments for tuberculosis and other bacterial infections .

Antiviral Activity

Derivatives of 1H-1,2,3-triazole have been utilized in creating compounds with antiviral effects against viruses such as influenza A and herpes simplex virus type 1 (HSV-1). This research is crucial for developing new antiviral drugs .

Anticancer Activity

The triazole ring is a common feature in molecules that exhibit anticancer activity. These compounds can be tested against various cancer cell lines to explore their potential as cancer therapies .

Antibiotic Resistance

Compounds containing (1H-1,2,3-Triazol-1-yl)acetic acids have been synthesized to combat antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This is a significant area of research due to the increasing problem of antibiotic resistance .

Enzyme Inhibition

These compounds can act as enzyme inhibitors, such as antagonists of monoacylglycerol lipase or inhibitors of stearoyl-coenzyme delta-9. Enzyme inhibitors are important tools in biochemistry and pharmacology for studying enzyme function and regulation .

Receptor Modulation

Triazole derivatives can serve as agonists or antagonists for various receptors like sphingosine-1-phosphate receptors. Modulating receptor activity is a key strategy in drug development for various diseases .

Heat Shock Protein Inhibition

Some triazole-containing compounds are designed to inhibit heat shock proteins (HSP90), which play a role in cancer cell survival. Inhibiting these proteins could lead to new anticancer treatments .

These fields represent just a few of the potential applications for the compound you’re interested in. Each application could be further explored with detailed research and experimentation to understand the compound’s specific effects and mechanisms of action.

Russian Journal of Organic Chemistry Royal Society of Chemistry Molecular Diversity IntechOpen

Future Directions

The compound has shown promising results as an antidiabetic, anticancer, and antioxidant agent . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting comprehensive toxicological studies. Clinical trials could also be considered to evaluate its therapeutic potential in humans.

properties

IUPAC Name

6-[4-[2-(benzotriazol-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-21-15(25)10-14(18-17(21)27)22-6-8-23(9-7-22)16(26)11-24-13-5-3-2-4-12(13)19-20-24/h2-5,10H,6-9,11H2,1H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZIJHKMDMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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